L-tryptophan beta-naphthylamide
CAS No.: 3326-63-4
Cat. No.: VC21540479
Molecular Formula: C21H19N3O
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3326-63-4 |
---|---|
Molecular Formula | C21H19N3O |
Molecular Weight | 329.4 g/mol |
IUPAC Name | 2-amino-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide |
Standard InChI | InChI=1S/C21H19N3O/c22-19(12-16-13-23-20-8-4-3-7-18(16)20)21(25)24-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,13,19,23H,12,22H2,(H,24,25) |
Standard InChI Key | FVGGFBMEWGARAX-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Chemical Identity and Structure
Molecular Composition and Configuration
L-tryptophan beta-naphthylamide is characterized as an L-tryptophan derivative, specifically an amide formed through the formal condensation of the carboxy group of L-tryptophan with the amino group of 2-naphthylamine . The compound has a molecular formula of C21H19N3O and a molecular weight of 329.4 g/mol . It features the distinctive indole ring structure characteristic of tryptophan coupled with a naphthyl group via an amide bond.
The IUPAC name of this compound is (2S)-2-amino-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide, reflecting its stereochemistry and structural components . The chiral center retains the S-configuration of the parent L-tryptophan molecule, which is essential for its biological recognition and activity.
Physical and Chemical Properties
L-tryptophan beta-naphthylamide possesses distinct physical and chemical properties that influence its behavior in various experimental conditions. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of L-Tryptophan Beta-Naphthylamide
The compound exhibits fluorescent properties due to both the tryptophan moiety and the naphthylamide group, making it particularly useful for fluorescence-based analytical techniques in biochemical research .
Nomenclature and Identification
L-tryptophan beta-naphthylamide is cataloged under various identification systems used in chemical databases and research literature. Table 2 presents the key identifiers associated with this compound.
Table 2: Nomenclature and Identification Information
Identifier Type | Value | Reference |
---|---|---|
CAS Registry Number | 3326-63-4 | |
PubChem CID | 676168 | |
InChI | InChI=1S/C21H19N3O/c22-19(12-16-13-23-20-8-4-3-7-18(16)20)21(25)24-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,13,19,23H,12,22H2,(H,24,25)/t19-/m0/s1 | |
InChIKey | FVGGFBMEWGARAX-IBGZPJMESA-N | |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)C@HN | |
Creation Date in PubChem | 2005-07-07 | |
Last Modified Date | 2025-04-05 |
The compound is also known by several synonyms including L-tryptophan 2-naphthylamide, H-TRP-BETANA, N-(2-Naphthyl)-L-tryptophanamide, and N-naphthalen-2-yl-L-tryptophanamide .
Biochemical Properties and Interactions
Enzymatic Interactions
L-tryptophan beta-naphthylamide interacts with various enzymatic systems, making it valuable for studying enzyme kinetics and specificity. It serves as a substrate for several proteolytic enzymes, particularly aminopeptidases. When the compound is cleaved by these enzymes, the resulting release of beta-naphthylamine can be detected through fluorescence measurements, providing a sensitive means to monitor enzymatic activity .
Research has demonstrated that L-tryptophan beta-naphthylamide can be used to profile aminopeptidase activity in various bacterial strains . These enzymatic profiling studies have revealed significant differences in the aminopeptidase specificities among different bacteria, suggesting potential applications in bacterial identification and characterization .
Metabolic Pathway Involvement
As a derivative of L-tryptophan, this compound relates to several metabolic pathways of biological significance. L-tryptophan itself undergoes metabolism through three major pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells .
The parent compound L-tryptophan is known to influence polyribosomal aggregation, protein synthesis, and levels of cytoplasmic poly(A) mRNA in rat liver . Studies have shown that L-tryptophan increases poly(A)polymerase and nucleoside triphosphatase activities of hepatic nuclei, stimulates the release of labeled nuclear RNA in vitro, and enhances protein synthesis and polyribosomal aggregation .
Additionally, indoleamine 2,3-dioxygenase (IDO), which is the first and rate-limiting enzyme of tryptophan catabolism through the kynurenine pathway, may be influenced by tryptophan derivatives such as L-tryptophan beta-naphthylamide .
Receptor Binding and Cellular Effects
The tryptophan moiety in L-tryptophan beta-naphthylamide enables it to interact with biological systems that recognize or metabolize tryptophan . Research indicates that L-tryptophan binds to specific receptor proteins, suggesting that L-tryptophan beta-naphthylamide may also interact with these receptors, though potentially with altered binding characteristics due to the naphthylamide modification .
Comparative studies between L-tryptophan and its derivatives have shown that while both can bind to L-tryptophan receptor protein and increase enzymatic activities, the effects on downstream processes like protein synthesis and RNA translocation may differ . This indicates that the naphthylamide modification significantly alters the biological behavior of the tryptophan moiety.
Synthesis and Preparation Methods
Chemical Synthesis Approaches
L-tryptophan beta-naphthylamide can be synthesized through various chemical routes. One common approach involves using L-tryptophan as the starting material, which undergoes a series of reactions to form the final amide product. The synthesis typically involves activation of the carboxylic acid group of L-tryptophan, followed by reaction with 2-naphthylamine to form the amide bond .
Patent literature describes methodologies for synthesizing tryptophan analogs that could be applied to L-tryptophan beta-naphthylamide production. These methods often employ engineered tryptophan synthase β-subunit (TrpB) to facilitate the synthesis . The reaction typically combines an indole substrate or azulene substrate with a serine substrate in the presence of the engineered enzyme .
Purification and Quality Control
After synthesis, L-tryptophan beta-naphthylamide requires purification to remove impurities and unreacted starting materials. Common purification techniques include recrystallization, column chromatography, and high-performance liquid chromatography (HPLC). Commercial preparations of this compound typically achieve purity levels exceeding 98% .
Quality control measures for L-tryptophan beta-naphthylamide include:
-
Spectroscopic analysis (NMR, IR, UV-Vis)
-
Mass spectrometry
-
Optical rotation measurement
-
Melting point determination
-
Chromatographic purity assessment
-
Elemental analysis
These analytical techniques ensure the identity, purity, and structural integrity of the synthesized compound.
Research Applications
Enzymatic Studies and Assays
One of the primary applications of L-tryptophan beta-naphthylamide is in enzymatic studies, particularly for investigating aminopeptidase activity. The compound serves as a fluorogenic substrate for these enzymes, enabling the detection and quantification of enzymatic activity through fluorescence measurements .
In bacterial research, L-tryptophan beta-naphthylamide has been used to determine the aminopeptidase specificity of various bacterial strains. For example, a study with 24 different bacterial strains utilized a series of α-amino acid β-naphthylamides, including L-tryptophan beta-naphthylamide, to profile their aminopeptidase activities . The results demonstrated distinct aminopeptidase profiles among different bacteria, suggesting potential applications in bacterial identification and characterization.
Additionally, the compound has been employed in studies of proteasome activities. Proteasome chymotrypsin-like, trypsin-like, and peptidyl-glutamyl peptide-hydrolyzing activities can be measured using specific fluorogenic substrates, including those derived from amino acid beta-naphthylamides .
Biochemical Research
L-tryptophan beta-naphthylamide plays a valuable role in various aspects of biochemical research due to its unique structural and fluorescent properties. The compound is particularly useful in:
-
Studies investigating protein interactions and enzyme activities
-
Investigating the role of tryptophan residues in protein structure and function
-
Serving as an internal standard or marker in chromatographic techniques
The distinctive fluorescent characteristics of both the tryptophan and naphthylamide groups make this compound especially suitable for fluorescence-based analytical techniques. When the compound interacts with biological macromolecules or is cleaved by enzymes, the resulting changes in fluorescence can provide valuable information about these biological processes .
Pharmaceutical Development
L-tryptophan beta-naphthylamide serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its role in this context relates to the involvement of tryptophan in serotonin production, which is crucial for neurological function .
Table 3: Applications of L-Tryptophan Beta-Naphthylamide in Scientific Research
Comparison with Similar Compounds
Relation to Other Tryptophan Derivatives
L-tryptophan beta-naphthylamide belongs to a family of tryptophan derivatives with varying biological and chemical properties. Comparing this compound with other tryptophan derivatives provides insights into structure-activity relationships and helps to elucidate the specific contributions of the naphthylamide modification.
A study comparing L-tryptophan with D,L-beta-(1-naphthyl)alanine revealed significant differences in biological effects despite structural similarities . While both compounds bound to the L-tryptophan receptor protein and increased poly(A)polymerase and nucleoside triphosphatase activities of hepatic nuclei, only L-tryptophan was associated with increases in nuclear RNA release, protein synthesis, polyribosomal aggregation, and glycosylation in rat liver . This suggests that specific structural features of tryptophan derivatives significantly influence their biological activities.
Comparison with Other Amino Acid Beta-Naphthylamides
L-tryptophan beta-naphthylamide is one of several amino acid beta-naphthylamides used in biochemical research. These compounds share the beta-naphthylamide moiety but differ in their amino acid components, leading to distinct properties and applications.
Table 4: Comparison of L-Tryptophan Beta-Naphthylamide with Related Compounds
These comparisons highlight the importance of both the amino acid portion and the naphthylamide modification in determining the chemical properties and biological activities of these compounds.
Current Research Trends and Future Directions
Emerging Applications
Recent research with L-tryptophan beta-naphthylamide has focused on expanding its applications in various scientific fields. Some emerging applications include:
-
Development of more sensitive and specific enzymatic assays for diagnostic applications
-
Use in high-throughput screening methods for drug discovery
-
Application in protein folding and aggregation studies
-
Investigation of tryptophan metabolism in neurological disorders
-
Utilization in structural biology research
These applications leverage the unique structural and fluorescent properties of L-tryptophan beta-naphthylamide to address complex biological questions.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume